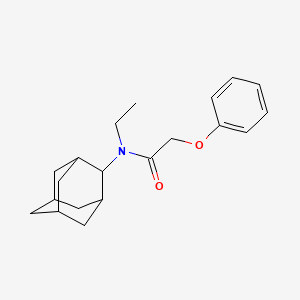
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BCAF, is a chemical compound with potential biological applications. It is a member of the acrylamide family of compounds and has been the subject of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to induce cell death in cancer cells, potentially through the activation of apoptosis pathways.
Biochemical and physiological effects:
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2. Additionally, N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to induce cell death in cancer cells, potentially through the activation of apoptosis pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide in lab experiments is its potential therapeutic applications. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation of using N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. One area of research could focus on the development of new drugs based on N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. Additionally, further studies could investigate the mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide and its potential use in the treatment of various diseases. Finally, studies could investigate the potential toxicity of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide and its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-5-chloro-2-methylphenol with furfurylamine in the presence of acryloyl chloride and triethylamine. The resulting compound is N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been the subject of scientific research due to its potential biological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-(4-bromo-5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-7-11(15)12(16)8-13(9)17-14(18)5-4-10-3-2-6-19-10/h2-8H,1H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPIESHJWLSCQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

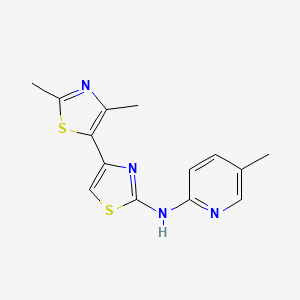
![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)
![N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)
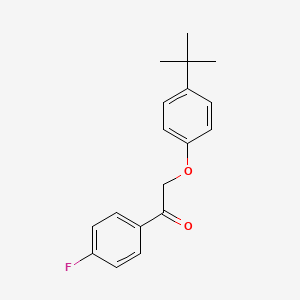
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
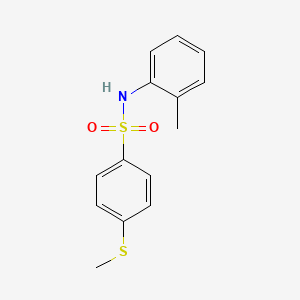
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5792888.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)
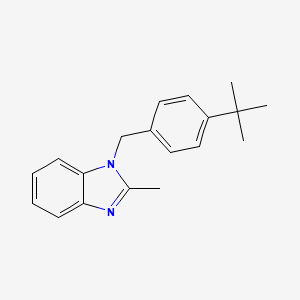
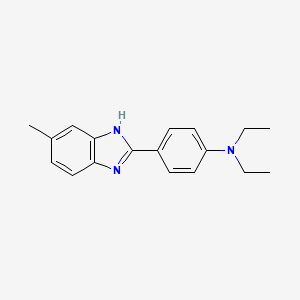
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)
![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)
